Terutroban

TP receptor binding affinity radioligand binding receptor pharmacology

Terutroban (S-18886) is the preferred TP receptor antagonist for researchers requiring superior selectivity and functional potency. With a Ki of 1.2 nM and IC50 of 3.5 nM in human platelets, it outperforms Ifetroban and Ramatroban in binding affinity and off-target selectivity (>1000-fold). Unlike Daltroban and SQ 29,548, Terutroban uniquely enhances endothelial NO production (40% at 10 nM) and upregulates eNOS phosphorylation (2.5-fold), making it essential for vascular protection, atherosclerosis, and platelet activation studies where translational validity is critical. Backed by Phase III clinical data from the PERFORM trial.

Molecular Formula C20H22ClNO4S
Molecular Weight 407.9 g/mol
CAS No. 165538-40-9
Cat. No. B1683094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerutroban
CAS165538-40-9
Synonyms3-((6-amino-(4-chlorobenzenesulfonyl)-2-methyl-5,6,7,8-tetrahydronapht)-1-yl)propionic acid
3-((6R)-6-(((4-chlorophenyl)sulfonyl)amino)-2-methyl-5,6,7,8 tetrahydro-1-naphthalenyl) propanoic acid, sodium salt
S 18204
S-18204
S-18885
S-18886
S18886
terutroban
terutroban, sodium salt
Molecular FormulaC20H22ClNO4S
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
InChIInChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1
InChIKeyHWEOXFSBSQIWSY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Terutroban (CAS 165538-40-9): Quantitative Pharmacological Profile for TP Receptor Antagonist Procurement and Selection


Terutroban (S-18886) is a selective, orally active thromboxane-prostaglandin (TP) receptor antagonist developed by Servier Laboratories [1]. It binds with high affinity to the human recombinant TP receptor (Ki = 1.2 nM) and inhibits TXA2-mediated platelet aggregation with an IC50 of 3.5 nM in human platelets . Terutroban demonstrates >1000-fold selectivity for TP receptors over other prostanoid receptors (PGD2, PGE2, PGF2α, PGI2) and exhibits an elimination half-life of 6–10 hours [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of Terutroban Among TP Receptor Antagonists


Terutroban cannot be generically substituted with other TP receptor antagonists due to quantifiable differences in receptor binding affinity, selectivity profile, and downstream functional effects. While compounds such as Ifetroban, Ramatroban, Daltroban, and SQ 29,548 share the TP receptor antagonism mechanism, they exhibit distinct Ki values, off-target binding profiles, and pharmacodynamic outcomes that directly impact experimental reproducibility and translational validity . The following quantitative evidence delineates precisely where Terutroban diverges from its closest analogs, enabling rational compound selection for research or industrial applications.

Product-Specific Quantitative Evidence Guide: Terutroban Differentiation Against TP Antagonist Comparators


Terutroban Exhibits 10-Fold Higher TP Receptor Binding Affinity (Ki) Than Ramatroban

Terutroban demonstrates a Ki of 1.2 nM for the human recombinant TP receptor in radioligand binding assays . In contrast, Ramatroban exhibits a Ki of 10–13 nM for the same receptor . This represents an approximately 10-fold higher binding affinity for Terutroban relative to Ramatroban.

TP receptor binding affinity radioligand binding receptor pharmacology

Terutroban Demonstrates Superior TP Receptor Selectivity (>1000-Fold) Over Off-Target Prostanoid Receptors

Terutroban exhibits high selectivity for TP receptors over other prostanoid receptors, with IC50 values >1000 nM for PGD2, PGE2, PGF2α, and PGI2 receptors . In contrast, Ramatroban acts as a dual antagonist, also binding to the CRTh2 (DP2) receptor , and Ifetroban has reported off-target interactions . Quantitative off-target binding data for Daltroban and SQ 29,548 are not available at comparable resolution.

receptor selectivity off-target profiling prostanoid receptors

Terutroban Exhibits 2-Fold Higher Potency in Functional Platelet Aggregation Assays Compared to Ifetroban

In human platelet functional assays, Terutroban inhibits TXA2-induced TP receptor activation with an IC50 of 3.5 nM . Ifetroban, in comparable assays, inhibits U-46619-induced platelet aggregation with IC50 values of 7 nM and 21 nM . This represents an approximately 2- to 6-fold higher functional potency for Terutroban relative to Ifetroban in human platelet systems.

platelet aggregation functional antagonism TXA2 signaling

Terutroban Enhances Endothelial Nitric Oxide Production by 40% at 10 nM, a Functional Differentiation Not Reported for Daltroban or SQ 29,548

In human umbilical vein endothelial cells (HUVECs), Terutroban at 10 nM increases endothelial nitric oxide (NO) production by 40% (measured by Griess reaction) and upregulates eNOS phosphorylation (Ser1177) by 2.5-fold . This endothelial-enhancing effect is not reported for comparator TP antagonists Daltroban or SQ 29,548 under similar experimental conditions.

endothelial function nitric oxide vascular biology

Terutroban Failed to Demonstrate Superiority Over Aspirin in Phase III PERFORM Trial, Defining Its Clinical Efficacy Boundary

The Phase III PERFORM trial (N=19,119) randomized patients with recent ischemic stroke or TIA to Terutroban 30 mg/day or aspirin 100 mg/day [1]. The trial was prematurely stopped after interim analysis showed no significant difference in the primary composite endpoint of ischemic stroke, myocardial infarction, or vascular death [2]. Terutroban did not demonstrate superiority over aspirin, defining its clinical efficacy boundary in secondary stroke prevention.

clinical trial secondary prevention ischemic stroke

Optimal Research and Industrial Application Scenarios for Terutroban Based on Quantitative Differentiation


Mechanistic Studies Requiring High TP Receptor Occupancy with Minimal Off-Target Confounding

Given Terutroban's high binding affinity (Ki = 1.2 nM) and >1000-fold selectivity over off-target prostanoid receptors , it is the preferred tool compound for studies investigating TP receptor-specific signaling pathways, platelet activation mechanisms, or TXA2-mediated vascular responses where off-target effects could confound interpretation. Researchers using Ramatroban or Ifetroban may encounter CRTh2-mediated or other off-target activities that complicate data interpretation .

Functional Platelet Aggregation Assays Requiring High Potency and Reproducibility

Terutroban's superior functional potency in human platelet aggregation assays (IC50 = 3.5 nM) compared to Ifetroban (IC50 = 7–21 nM) makes it the compound of choice for studies requiring robust inhibition of TXA2-mediated platelet activation at low concentrations. This is particularly relevant for high-throughput screening, ex vivo platelet function testing, or in vivo thrombosis models where compound solubility and dosing volume are limiting factors.

Vascular Biology Studies Investigating Endothelial Function and Atheroprotection

Terutroban's unique ability to enhance endothelial NO production (40% increase at 10 nM) and upregulate eNOS phosphorylation (2.5-fold) distinguishes it from other TP antagonists like Daltroban and SQ 29,548, which lack reported endothelial-enhancing effects. This makes Terutroban the optimal choice for research programs focused on endothelial dysfunction, atherosclerosis, or vascular protection where both TP antagonism and endothelial modulation are desired.

Preclinical Development Programs Requiring Clinical Benchmarking

The PERFORM trial provides a definitive clinical benchmark for Terutroban's efficacy and safety profile in secondary stroke prevention [1]. For translational research programs evaluating novel TP antagonists or combination therapies, Terutroban serves as a well-characterized reference compound with extensive human safety data from a large Phase III trial, enabling direct comparison of preclinical efficacy against a clinically validated baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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